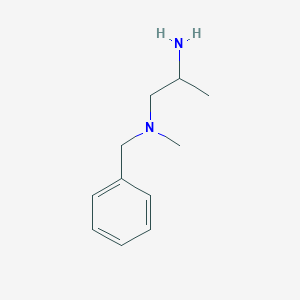
(2-Aminopropyl)(benzyl)methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Aminopropyl)(benzyl)methylamine is an organic compound with the molecular formula C11H18N2. It is also known by its IUPAC name, N1-benzyl-N~1~-methyl-1,2-propanediamine . This compound is a secondary amine, characterized by the presence of an amino group attached to a propyl chain, which is further substituted with a benzyl and a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminopropyl)(benzyl)methylamine can be achieved through various methods. One common approach involves the reductive amination of benzylmethylamine with acetone, using a reducing agent such as sodium cyanoborohydride . Another method involves the reaction of benzylamine with 2-chloropropane in the presence of a base like sodium hydroxide .
Industrial Production Methods
On an industrial scale, the production of this compound typically involves the catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process is carried out under high pressure and temperature conditions, using catalysts such as palladium on carbon or Raney nickel .
Análisis De Reacciones Químicas
Types of Reactions
(2-Aminopropyl)(benzyl)methylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding imine or nitrile derivatives.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Primary amines or other reduced derivatives.
Substitution: Alkylated or sulfonylated amine derivatives.
Aplicaciones Científicas De Investigación
(2-Aminopropyl)(benzyl)methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins .
Mecanismo De Acción
The mechanism of action of (2-Aminopropyl)(benzyl)methylamine involves its interaction with various molecular targets and pathways. As a secondary amine, it can act as a nucleophile, participating in nucleophilic substitution and addition reactions. It can also form hydrogen bonds and interact with biological receptors, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Methylamine (CH3NH2): A primary amine with a simpler structure.
Dimethylamine ((CH3)2NH): A secondary amine with two methyl groups attached to the nitrogen.
Trimethylamine ((CH3)3N): A tertiary amine with three methyl groups attached to the nitrogen
Uniqueness
(2-Aminopropyl)(benzyl)methylamine is unique due to its specific substitution pattern, which includes a benzyl and a methyl group attached to the nitrogen. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
1-N-benzyl-1-N-methylpropane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-10(12)8-13(2)9-11-6-4-3-5-7-11/h3-7,10H,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTMHOATGUADSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)CC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(N-methylthiophene-2-sulfonamido)ethyl]prop-2-enamide](/img/structure/B2976783.png)


![2-Chloro-5-[(4-fluoro-phenyl)-methyl-sulfamoyl]-benzoic acid](/img/structure/B2976788.png)
![2,4-difluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2976790.png)
![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2976791.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2976793.png)


![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2976799.png)
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2976802.png)
![2-[(Oxan-3-yl)methoxy]pyrimidine](/img/structure/B2976804.png)

